molecular formula C8H5Cl2F3 B1590446 2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene CAS No. 22902-94-9

2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene

Cat. No. B1590446
CAS RN: 22902-94-9
M. Wt: 229.02 g/mol
InChI Key: LQAIQKKLRQQAMM-UHFFFAOYSA-N
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Description

“2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene” is a chemical compound. It is used as a synthetic building block . It is slightly soluble in water .


Molecular Structure Analysis

The molecular formula of “2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene” is C8H5Cl2F3 . The structure includes a benzene ring with chloromethyl and trifluoromethyl substituents.


Physical And Chemical Properties Analysis

This compound has a density of 1.504 g/mL and a boiling point of 147°C to 149°C . It is slightly soluble in water .

Scientific Research Applications

Catalytic Applications

2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene is utilized in catalytic processes. For instance, methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic compounds, using hypervalent iodine reagents, with this compound involved in the process (Mejía & Togni, 2012).

Synthesis of Chemical Compounds

It plays a role in the synthesis of various chemical compounds. For example, 1,3,5-Tris(hydrogensulfato) benzene, prepared by reacting with chlorosulfonic acid, is used as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) (Karimi-Jaberi et al., 2012).

Polymerization Studies

This compound is relevant in polymerization studies, especially in the investigation of the complexation of trifluoromethanesulphonates (Souverain et al., 1980).

Reactions in Organic Synthesis

It is involved in various reactions in organic synthesis, such as the palladium-catalyzed controlled carbopalladation of benzyne (Yoshikawa et al., 2000).

Photoacid Generation Studies

This compound is used in studies related to photoacid generation, which is significant in photoresist formulations (Pohlers et al., 1997).

Applications in Glycoside Synthesis

It has applications in the synthesis of glycosides, as seen in the usage of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride for activating thioglycosides (Crich & Smith, 2001).

Structural Studies in Ionic Liquid Mixtures

Structural studies of ionic liquid-benzene mixtures involve this compound to understand their interactions and properties (Deetlefs et al., 2005).

Supramolecular Framework Studies

It is used in the study of supramolecular frameworks, particularly in understanding interactions like Hg⋯Cl and Hg⋯π in certain compounds (Gardinier & Gabbaï, 2000).

Metalation Studies

Metalation of 1-alkynes at polyphosphine rhodium systems and their synthesis from 1-alkynes and carboxylic acids is another area where this compound finds application (Bianchini et al., 1990).

Catalytic Oxidation Research

This compound is also significant in the study of catalytic oxidation of chlorinated benzenes, providing insights into the effects of chlorine substituents on catalytic processes (Wang et al., 2015).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored away from oxidizing agents and in a cool, dry, well-ventilated condition .

Future Directions

The future directions for the use of “2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene” are not clear from the information available. Its use as a synthetic building block suggests potential applications in the synthesis of more complex molecules .

properties

IUPAC Name

2-chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAIQKKLRQQAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542064
Record name 2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene

CAS RN

22902-94-9
Record name 2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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